[(1-Acetyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid
Description
[(1-Acetyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid is a small organic molecule characterized by a pyrrolidine ring substituted with an acetyl group at the 1-position and a methyl-amino-acetic acid moiety at the 3-position. Its molecular formula is C₁₀H₁₇N₂O₃ (assuming a pyrrolidine backbone with methyl and acetyl substituents), though structural analogs may vary in substituents, ring systems, or functional groups.
Key structural features include:
- Pyrrolidine core: A five-membered saturated nitrogen ring.
- Acetyl group: Enhances metabolic stability by reducing oxidation susceptibility.
Properties
IUPAC Name |
2-[(1-acetylpyrrolidin-3-yl)-methylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-7(12)11-4-3-8(5-11)10(2)6-9(13)14/h8H,3-6H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSBNCSMPYHJHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)N(C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701247020 | |
| Record name | Glycine, N-(1-acetyl-3-pyrrolidinyl)-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701247020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353974-40-9 | |
| Record name | Glycine, N-(1-acetyl-3-pyrrolidinyl)-N-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353974-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-(1-acetyl-3-pyrrolidinyl)-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701247020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Acetyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the reaction of maleic anhydride with aromatic amines, followed by ring opening and subsequent reactions to introduce the desired functional groups . Another approach involves the use of phenylsilane to promote the formation and reduction of imine, initiating cyclization and reduction of intermediates .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods would include optimized reaction conditions, such as temperature control, solvent selection, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
[(1-Acetyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Pharmaceutical Development
Role as a Building Block:
This compound is primarily utilized in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural features enable it to mimic neurotransmitters, making it a candidate for drug development aimed at modulating neurotransmitter systems .
Therapeutic Potential:
Preliminary studies suggest that [(1-Acetyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid may exhibit neuropharmacological activities, influencing neurotransmitter systems due to its structural similarities to known neurotransmitters. This opens avenues for research into its potential therapeutic effects, particularly in treating conditions like depression and anxiety.
Biochemical Research
Mechanistic Studies:
In biochemical research, this compound is investigated for its interactions with enzymes and receptors. It may function as an enzyme inhibitor or activator, thus modulating various biochemical pathways. Understanding these interactions is crucial for elucidating its pharmacological profile.
Peptide Synthesis:
The compound plays a vital role in peptide synthesis, which is essential for developing new therapeutics and studying protein interactions. Its ability to participate in peptide bond formation makes it valuable in creating biologically active peptides .
Analytical Chemistry
Standardization:
this compound serves as a standard in analytical methods, aiding in the quantification of similar compounds in complex mixtures. This application is vital for quality control in laboratories involved in pharmaceutical production .
Material Science
Novel Material Development:
Research into this compound's properties has indicated potential applications in material science. Its unique chemical structure may contribute to the development of novel materials with specific functionalities, enhancing performance in various industrial applications .
Chemical Reactivity
Reactions and Derivatives:
The compound can undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions can yield derivatives that might possess enhanced biological properties or improved pharmacokinetic profiles:
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Oxidized derivatives |
| Reduction | Lithium aluminum hydride | Reduced derivatives |
| Substitution | Nucleophiles (e.g., halides) | Substituted derivatives |
These reactions are significant for synthesizing new compounds that may exhibit distinct biological activities not found in the original structure.
Mechanism of Action
The mechanism of action of [(1-Acetyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the compound may inhibit certain enzymes or bind to receptors, altering cellular functions .
Comparison with Similar Compounds
Substituent Variations on the Pyrrolidine/Piperidine Ring
Compounds with modified substituents on the nitrogenous ring exhibit distinct physicochemical and pharmacological properties.
Amino Group Modifications
Variations in the amino group (e.g., methyl, ethyl, isopropyl, cyclopropyl) influence binding affinity and selectivity.
Functionalized Aromatic Derivatives
Compounds with aromatic or heteroaromatic moieties demonstrate enhanced receptor interactions.
Research Findings and Implications
- Neurotensin Receptor Modulation: Pyrrolidine and piperidine derivatives, including this compound, are investigated as neurotensin receptor 1 (NTSR1) agonists. Substitution with trifluoromethyl-pyridine (e.g., –11) enhances binding affinity .
- Metabolic Stability : Cyclopropyl and benzyl substituents reduce oxidative metabolism, extending half-life .
- Solubility-Bioavailability Trade-offs : Ethyl and methyl groups improve aqueous solubility but may reduce membrane permeability compared to bulkier substituents .
Biological Activity
[(1-Acetyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid is a compound that has garnered interest in the field of neuropharmacology due to its structural characteristics and potential biological activities. It features a pyrrolidine ring and an acetic acid moiety, classifying it as both an amine and a carboxylic acid. This article explores its biological activity, mechanisms of action, synthesis methods, and potential applications based on diverse research findings.
Chemical Structure and Properties
The chemical formula of this compound is C₇H₁₄N₂O₂. Its structure includes:
- Pyrrolidine Ring : Enhances biological activity.
- Acetyl Group : Contributes to stability and reactivity.
- Amino and Carboxylic Functional Groups : Implicated in various biochemical reactions.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. It may function as an enzyme inhibitor or modulate neurotransmitter systems, influencing various cellular processes. The exact mechanism is contingent upon the biological context in which the compound is applied.
Biological Activities
Preliminary studies have indicated that this compound may exhibit the following biological activities:
- Neuropharmacological Effects : Potential influence on neurotransmitter systems due to structural similarities with known neurotransmitters or precursors.
- Enzyme Inhibition : Possible inhibition of specific enzymes related to neurological functions.
Case Studies
Several studies have examined the biological effects of related compounds, providing insights into the potential activities of this compound:
- Neurotransmitter Modulation : Research indicates that compounds with similar structures can affect neurotransmitter release and uptake, suggesting that this compound might similarly influence these processes.
- Enzyme Activity : Other studies have reported that derivatives of pyrrolidine compounds can inhibit enzymes involved in neurotransmitter metabolism, which may extend to this compound .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Reductive Amination : A common approach involving the reaction of aldehydes or ketones with amines in the presence of reducing agents.
- Microwave-Assisted Synthesis : This method has shown promise in enhancing yields and reducing reaction times for similar compounds .
Comparative Analysis
The following table summarizes the biological activities and mechanisms of action for several compounds related to this compound:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Neurotransmitter modulation | Enzyme inhibition or receptor modulation |
| Immucillin derivatives | Inhibition of purine nucleoside phosphorylase (PNP) | Competitive inhibition |
| Quinoline derivatives | Cholinesterase inhibition | Binding to active site |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [(1-Acetyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid, and what key reagents are involved?
- Methodological Answer : The synthesis typically involves sequential acylation and alkylation steps. For example:
- Step 1 : Acetylation of pyrrolidin-3-yl-methylamine using acetic anhydride or acetyl chloride under basic conditions (e.g., triethylamine) to form the 1-acetyl-pyrrolidin-3-yl-methylamine intermediate .
- Step 2 : Reaction of the intermediate with bromoacetic acid or its activated ester (e.g., N-hydroxysuccinimide ester) in a polar aprotic solvent (e.g., DMF) to introduce the acetic acid moiety .
- Key Reagents : Acetic anhydride, bromoacetic acid, and coupling agents like EDC/HOBt for amide bond formation.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR (¹H/¹³C) : Critical for confirming the acetyl group (δ ~2.1 ppm for CH₃) and the pyrrolidine ring protons (δ 1.5–3.5 ppm). The methyl-amino-acetic acid moiety shows distinct splitting patterns .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1720 cm⁻¹ (carboxylic acid C=O stretch) confirm functional groups .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding interactions in the solid state, particularly for polymorph identification .
Q. How can the solubility and stability of this compound be optimized for in vitro assays?
- Methodological Answer :
- Solubility : Use polar solvents like DMSO or aqueous buffers (pH 4–7) with 0.1% trifluoroacetic acid (TFA) for ionization. Co-solvents (e.g., PEG 400) may enhance solubility .
- Stability : Store lyophilized at -20°C. Avoid prolonged exposure to basic conditions (>pH 8) to prevent hydrolysis of the acetyl group .
Advanced Research Questions
Q. How do reaction conditions influence stereochemical outcomes during synthesis?
- Methodological Answer :
- Chiral Resolution : Use enantiopure starting materials (e.g., (R)- or (S)-pyrrolidin-3-yl derivatives) to control stereochemistry. Chiral HPLC with columns like Chiralpak AD-H can separate diastereomers .
- Catalytic Asymmetric Synthesis : Palladium-catalyzed coupling reactions with chiral ligands (e.g., BINAP) may induce enantioselectivity in the methyl-amino-acetic acid moiety .
Q. What are the challenges in achieving high purity, and how can they be addressed?
- Methodological Answer :
- Common Impurities : Unreacted acetyl intermediates or hydrolyzed byproducts (e.g., free pyrrolidine).
- Purification :
- HPLC : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile. Retention times can be optimized based on hydrophobicity .
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with >95% purity, confirmed by melting point and LC-MS .
Q. What in vitro assays are suitable for evaluating its biological activity, and what methodological controls are critical?
- Methodological Answer :
- GPCR Binding Assays : Test affinity for neurotensin or similar receptors using radiolabeled ligands (e.g., ³H-labeled compounds). Include negative controls (e.g., receptor knockout cells) .
- Enzymatic Inhibition Studies : Use fluorescence-based assays (e.g., trypsin-like proteases) with Z-Gly-Pro-Arg-AMC substrate. Normalize activity against a known inhibitor (e.g., leupeptin) .
Q. How can data contradictions between synthetic batches be resolved?
- Methodological Answer :
- Batch Analysis : Compare NMR spectra and HPLC chromatograms to identify variability in acetyl group incorporation or residual solvents.
- Mechanistic Studies : Use kinetic profiling (e.g., reaction calorimetry) to identify rate-limiting steps (e.g., acylation vs. alkylation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
